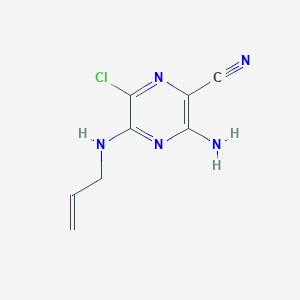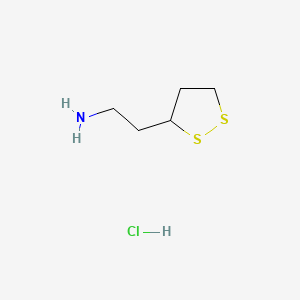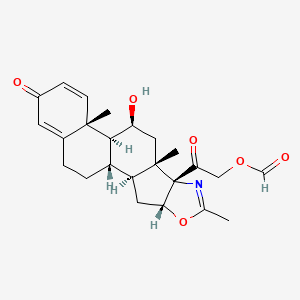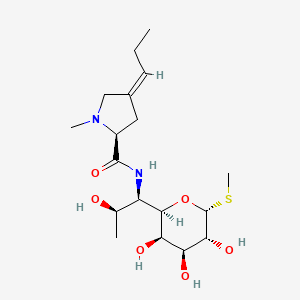
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers) is an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is often used in pharmaceutical research and quality control to ensure the purity and efficacy of Clindamycin formulations.
Métodos De Preparación
The preparation of Lincomycin Hydrochloride EP Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of Lincomycin as a starting material, which undergoes various chemical transformations to yield the desired impurity. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial production methods for this compound are typically carried out in controlled environments to ensure consistency and quality. These methods may involve large-scale synthesis using automated equipment and stringent quality control measures to monitor the production process .
Análisis De Reacciones Químicas
Lincomycin Hydrochloride EP Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents (e.g., methylene chloride, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
Lincomycin Hydrochloride EP Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its biological activity and interactions with various biological molecules.
Medicine: Used in pharmaceutical research to study the stability, efficacy, and safety of Clindamycin formulations.
Industry: Employed in quality control processes to ensure the purity and consistency of pharmaceutical products
Mecanismo De Acción
The mechanism of action of Lincomycin Hydrochloride EP Impurity B involves its interaction with bacterial ribosomes, similar to Clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets and pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis.
Comparación Con Compuestos Similares
Lincomycin Hydrochloride EP Impurity B can be compared with other similar compounds, such as:
- Lincomycin EP Impurity A
- Lincomycin EP Impurity C
- Clindamycin EP Impurity A
These compounds share structural similarities but differ in their specific chemical structures and properties. Lincomycin Hydrochloride EP Impurity B is unique due to its specific diastereomeric mixture and its role as an impurity in Clindamycin .
Propiedades
Fórmula molecular |
C18H32N2O6S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(2S,4Z)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
Clave InChI |
UCVQMGJWVIGCAG-AYYBCBNYSA-N |
SMILES isomérico |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
SMILES canónico |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





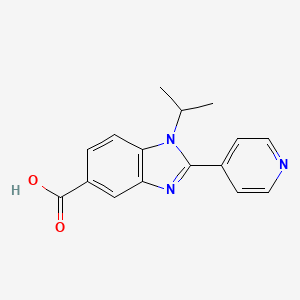

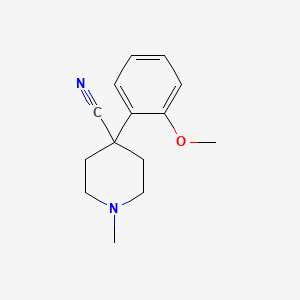
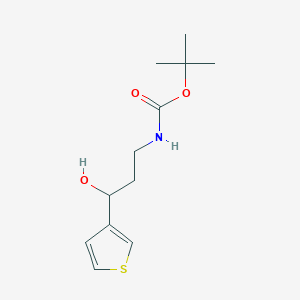

![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
